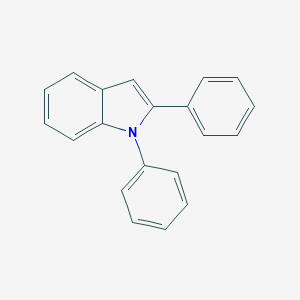

1,2-Diphenyl-1H-indole

Description

Properties

IUPAC Name |

1,2-diphenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIKLJCDBBFRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066376 | |

| Record name | 1H-Indole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18434-12-3 | |

| Record name | 1,2-Diphenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18434-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018434123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RVQ2LBU7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Diphenyl-1H-indole chemical properties and structure

An In-Depth Technical Guide to the Core Chemical Properties and Structure of 1,2-Diphenyl-1H-indole

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of 1,2-Diphenyl-1H-indole is crucial for its application in synthesis and medicinal chemistry. This guide provides a detailed overview of its core attributes, supported by experimental data and procedural insights.

Chemical Structure and Properties

1,2-Diphenyl-1H-indole is an organic compound featuring a fused benzene and pyrrole ring system, which forms the indole core.[1] This core structure is substituted with phenyl groups at the 1 and 2 positions.[1] The presence of these aromatic rings contributes to the molecule's high stability due to resonance.[1] The indole moiety is a significant pharmacophore found in various biologically active compounds.[2][3]

The chemical and physical properties of 1,2-Diphenyl-1H-indole are summarized in the table below.

Table 1: Chemical and Physical Properties of 1,2-Diphenyl-1H-indole

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅N | [1][4][5] |

| Molecular Weight | 269.34 g/mol | [4][5] |

| IUPAC Name | 1,2-diphenylindole | [4] |

| Synonyms | 1,2-Diphenylindole, N,2-Diphenylindole | [1][5] |

| CAS Number | 18434-12-3 | [1][5] |

| Appearance | Typically a solid at room temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 1,2-Diphenyl-1H-indole. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for 1,2-Diphenyl-1H-indole and its Derivatives

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra for various derivatives show characteristic aromatic proton signals. For example, for 3-decyl-1,2-Diphenyl-1H-indole, signals appear at δ 7.73–7.66 (m, 1H), 7.31 (dd, J = 10.2, 4.7 Hz, 3H), 7.28–7.21 (m, 4H), 7.21–7.12 (m, 6H). | [6] |

| ¹³C NMR | For 3-decyl-1,2-Diphenyl-1H-indole, characteristic peaks are observed at δ 138.7, 137.8, 137.08, 132.4, 130.7, 129.05, 128.5, 128.1, 128.0, 127.3, 126.7, 122.4, 120.1, 119.4, 116.1, 110.6. | [6] |

| IR Spectroscopy | IR spectra of related indole derivatives show characteristic bands for N-H stretching (around 3364 cm⁻¹), C=C aromatic stretching (1504-1597 cm⁻¹), and C-N stretching (around 1321 cm⁻¹). | [7] |

| Mass Spectrometry | The mass spectrum of 1,2-Diphenyl-1H-indole shows a top peak at m/z 269. | [4] |

Experimental Protocols

The synthesis of indole derivatives can be achieved through various methods. The Fischer indole synthesis is a classic and widely used method.[8]

Fischer Indole Synthesis

This reaction produces the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[8]

General Procedure:

-

React phenylhydrazine with a suitable ketone (e.g., 1-phenylpentan-1-one for 3-substituted indoles) to form a phenylhydrazone.[6][8]

-

The resulting phenylhydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid, hydrochloric acid, or zinc chloride) to yield the indole.[8][9]

The mechanism for the Fischer Indole Synthesis is illustrated below.

Caption: Mechanism of the Fischer Indole Synthesis.

Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indoles

A modern approach involves the palladium-catalyzed C-H functionalization of indoles with aryl halides.[10]

General Procedure:

-

In a screw-cap vial under air, a mixture of Pd(OAc)₂ (5 mol%), dppm (5 mol%), LiOH·H₂O (3.0 mmol), the appropriate aryl-halide (1.20 mmol), and the indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.[10]

-

The mixture is vigorously stirred at 110 °C for 18 hours.[10]

-

After cooling to room temperature, the reaction mixture is partitioned between 1M HCl and ethyl acetate.[10]

-

The layers are separated, and the aqueous layer is further extracted with ethyl acetate.[10]

-

The combined organic layers are dried and concentrated, and the crude product is purified by flash column chromatography.[10]

The general workflow for synthesis and purification is depicted below.

Caption: General Experimental Workflow for Indole Synthesis.

Biological Activity and Signaling Pathways

Derivatives of 1,2-Diphenyl-1H-indole have shown notable biological activities. For instance, 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives can regulate the production of pro-inflammatory cytokines.[6] These compounds have been observed to affect cytokine production in human gingival fibroblasts following induction by Interleukin-1 beta (IL-1β).[6]

The indole scaffold is a versatile pharmacophore present in numerous natural products with a wide range of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[2] The biological activity is often related to the chemical structure of the indole bicyclic skeleton, with substituents at the C2 and C3 positions playing a crucial role.[2]

The proposed signaling pathway for the anti-inflammatory action of DPIE derivatives is shown below.

Caption: Proposed Modulation of IL-1β Signaling by DPIE Derivatives.

References

- 1. CAS 18434-12-3: 1,2-Diphenyl-1H-indole | CymitQuimica [cymitquimica.com]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Diphenyl-1H-indole | C20H15N | CID 87638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Diphenyl-1H-indole: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Diphenyl-1H-indole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and a summary of the biological activities exhibited by structurally related indole derivatives.

Core Data Summary

Below is a table summarizing the key identifiers for 1,2-Diphenyl-1H-indole.

| Identifier | Value | Reference |

| IUPAC Name | 1,2-diphenylindole | [1] |

| Systematic Name | 1,2-Diphenyl-1H-indole | [1] |

| CAS Number | 18434-12-3 | [1] |

| Molecular Formula | C₂₀H₁₅N | [1] |

| Molecular Weight | 269.34 g/mol |

Experimental Protocols: Synthesis of Indole Derivatives

The synthesis of 1,2-disubstituted indoles can be achieved through various methods. The Fischer indole synthesis is a classic and versatile method for indole ring formation.[2][3][4] Additionally, modern palladium-catalyzed cross-coupling reactions offer an efficient route to functionalized indoles.

Fischer Indole Synthesis (General Protocol)

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][4] For the synthesis of 1,2-diphenyl-1H-indole, N,N-diphenylhydrazine and desoxybenzoin (1,2-diphenylethanone) would be the logical starting materials.

Reaction: N,N-Diphenylhydrazine + 1,2-Diphenylethanone → 1,2-Diphenyl-1H-indole

Experimental Procedure (Representative):

-

Equimolar amounts of N,N-diphenylhydrazine and 1,2-diphenylethanone are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

A catalytic amount of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride) is added to the mixture.[4]

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purification of the crude product is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

DOT Script for Fischer Indole Synthesis Workflow:

Caption: Generalized workflow for the Fischer indole synthesis of 1,2-Diphenyl-1H-indole.

Biological Activities of Structurally Related Indole Derivatives

While specific quantitative biological data for 1,2-diphenyl-1H-indole is not extensively available in the cited literature, numerous studies have reported the biological activities of structurally similar indole derivatives. These findings suggest potential areas of therapeutic interest for this class of compounds.

Antimicrobial Activity

A variety of indole derivatives have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The tables below summarize the minimum inhibitory concentration (MIC) values for selected indole compounds against various microorganisms.

Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)

| Compound | S. aureus | MRSA | E. coli | B. subtilis | Reference |

| Indole-Thiadiazole Derivative (2c) | - | >ciprofloxacin | - | 3.125 | [5] |

| Indole-Triazole Derivative (3d) | - | >ciprofloxacin | - | - | [5] |

| Indole-Triazole Derivative (3c) | - | - | - | 3.125 | [5] |

| 2-Phenyl-1H-indole Derivatives | - | - | - | MIC < 100 | [6] |

Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)

| Compound | C. albicans | C. krusei | Reference |

| Indole-Triazole/Thiadiazole Derivatives | - | More effective than fluconazole | [5] |

| Indole-Triazole Derivative (3d) | - | - | [5] |

| Halogenated Indole Derivatives | - | Potent activity | [7] |

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives, revealing cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Table 3: Anticancer Activity of Indole Derivatives (IC₅₀ in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylindole linked Imidazolothiazole (3a) | MCF-7 (Breast) | 1.31 ± 0.8 | [8] |

| Indole-Sulfonamide (4-chloro derivative) | MOLT-3 (Leukemia) | 46.23 | [9] |

| Indole-Sulfonamide (4-chloro derivative) | HepG2 (Liver) | 69.68 | [9] |

| Indole-Sulfonamide (4-chloro derivative) | A549 (Lung) | 71.68 | [9] |

| Trisindole Derivative | MOLT-3 (Leukemia) | 5.49–53.84 | [9] |

| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | [10] |

| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 ± 0.07 | [10] |

Anti-inflammatory Activity

A derivative of 1,2-diphenyl-1H-indole, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been shown to modulate the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mechanism of action. This activity is linked to the interleukin-1β (IL-1β) signaling pathway.[11]

Signaling Pathway Involvement

The derivative DPIE has been found to interact with the IL-1 receptor 1 (IL-1R1), thereby modulating the downstream signaling cascade initiated by IL-1β. This pathway is crucial in the inflammatory response.

DOT Script for IL-1β Signaling Pathway Modulated by DPIE:

Caption: Proposed mechanism of DPIE in modulating the IL-1β signaling pathway.

This technical guide serves as a foundational resource for researchers interested in 1,2-diphenyl-1H-indole and its analogs. The provided information on its synthesis and the biological activities of related compounds highlights the potential of this chemical scaffold for the development of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of 1,2-diphenyl-1H-indole.

References

- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,2-Diphenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted indoles, 1,2-diphenyl-1H-indole stands out as a significant scaffold in medicinal chemistry and materials science. Its synthesis, evolving from classical condensation reactions to modern cross-coupling methodologies, reflects the broader advancements in organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery and history of 1,2-diphenyl-1H-indole synthesis, detailed experimental protocols for key reactions, and a comparative analysis of synthetic strategies.

Historical Perspective and Discovery

The synthesis of the 1,2-diphenyl-1H-indole framework is intrinsically linked to the development of fundamental indole syntheses. The journey to this specific molecule can be understood as a two-stage process: the initial formation of the 2-phenylindole core, followed by the arylation of the indole nitrogen.

The first conceptual step, the synthesis of 2-phenyl-1H-indole, is most classically achieved through the Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883.[1] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone remains a robust and widely used method for indole ring formation.[1][2] The reaction of phenylhydrazine and acetophenone to yield 2-phenylindole is a textbook example of this venerable reaction.

The second crucial step, the N-arylation of the indole ring to introduce the second phenyl group, has been historically accomplished via the Ullmann condensation . Developed by Fritz Ullmann in the early 20th century, this copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol has been the traditional method for forming aryl-nitrogen bonds, though often requiring harsh reaction conditions.[1][3]

More contemporary approaches to N-arylation have been dominated by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . Since its development in the mid-1990s, this powerful and versatile method has allowed for the formation of C-N bonds under significantly milder conditions and with broader substrate scope compared to the classical Ullmann reaction.[4][5]

While the exact first synthesis of 1,2-diphenyl-1H-indole is not definitively pinpointed in the readily available literature, its synthesis would have become feasible following the discovery and refinement of these key named reactions.

Core Synthetic Strategies

The synthesis of 1,2-diphenyl-1H-indole is primarily approached through a convergent strategy, involving the initial synthesis of 2-phenyl-1H-indole, followed by its N-phenylation.

Caption: General synthetic strategy for 1,2-diphenyl-1H-indole.

Fischer Indole Synthesis of 2-Phenyl-1H-indole

The Fischer indole synthesis involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of phenylhydrazine and acetophenone.

Caption: Mechanistic pathway of the Fischer indole synthesis.

N-Arylation of 2-Phenyl-1H-indole

This classical copper-catalyzed method involves the reaction of 2-phenyl-1H-indole with an aryl halide in the presence of a base at elevated temperatures. Modern modifications often include the use of ligands to improve reaction efficiency and lower the required temperature.

Caption: Catalytic cycle of the Ullmann condensation for N-arylation.

A more modern and often milder alternative, the Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine ligand to couple 2-phenyl-1H-indole with an aryl halide.

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps, allowing for a comparison of the different methodologies.

Table 1: Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| ZnCl₂ | None (neat) | 170 | 0.1 | 72-80 | [6] |

| Polyphosphoric acid | None (neat) | 100-120 | 0.17 | - | [7] |

| Glacial Acetic Acid | Ethanol | Reflux | 1 | - | [8] |

Table 2: Synthesis of 1,2-Diphenyl-1H-indole via N-Arylation of 2-Phenyl-1H-indole

| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ullmann | CuI | N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 130 | - | High | [2] |

| Ullmann | CuI | trans-N,N'-dimethyl-1,2-cyclohexanediamine | Cs₂CO₃ | Toluene | 110 | 24 | High | [9] |

| Buchwald-Hartwig | Pd₂(dba)₃ | Bulky, electron-rich phosphines | NaOt-Bu | Toluene | 100 | - | High | [10][11] |

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Acetophenone phenylhydrazone

-

Anhydrous zinc chloride, powdered

Procedure:

-

In a tall beaker, intimately mix freshly prepared acetophenone phenylhydrazone (0.25 mole) and powdered anhydrous zinc chloride (250 g).

-

Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.

-

The mixture will become liquid within 3-4 minutes, and the evolution of white fumes will commence.

-

Remove the beaker from the oil bath and continue stirring for 5 minutes.

-

To prevent solidification into a hard mass, add 200 g of a 1:4 mixture of concentrated hydrochloric acid and water to the hot mixture.

-

Boil the resulting mixture for several minutes to dissolve the solids.

-

Allow the mixture to cool, which will cause the crude 2-phenylindole to precipitate.

-

Collect the crude product by filtration, wash with water, and then with 20% acetic acid.

-

Recrystallize the crude product from ethanol to afford pure 2-phenyl-1H-indole.

Protocol 2: Copper-Catalyzed N-Arylation of 2-Phenyl-1H-indole (Ullmann Condensation)

This protocol is a general procedure based on modern Ullmann-type couplings.[8][9]

Materials:

-

2-Phenyl-1H-indole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

trans-N,N'-dimethyl-1,2-cyclohexanediamine

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane or toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-phenyl-1H-indole (1.0 mmol), copper(I) iodide (0.1 mmol), and the diamine ligand (0.2 mmol).

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol) and the aryl halide (iodobenzene, 1.2 mmol).

-

Add the anhydrous solvent (dioxane or toluene, 5 mL).

-

Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1,2-diphenyl-1H-indole.

Protocol 3: Palladium-Catalyzed N-Arylation of 2-Phenyl-1H-indole (Buchwald-Hartwig Amination)

This protocol is a general procedure based on the Buchwald-Hartwig amination methodology.[10][11]

Materials:

-

2-Phenyl-1H-indole

-

Aryl bromide or chloride (e.g., bromobenzene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add 2-phenyl-1H-indole (1.0 mmol) and the aryl halide (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 100 °C for the required time (monitor by TLC).

-

After cooling to room temperature, dilute the mixture with ether, filter through Celite, and concentrate the filtrate.

-

Purify the residue by flash chromatography on silica gel to obtain 1,2-diphenyl-1H-indole.

Conclusion

The synthesis of 1,2-diphenyl-1H-indole is a testament to the evolution of synthetic organic chemistry. From the classical, often harsh conditions of the Fischer indole synthesis and Ullmann condensation to the milder, more versatile palladium-catalyzed Buchwald-Hartwig amination, the approaches to this valuable scaffold have become increasingly sophisticated. This guide provides researchers and drug development professionals with a comprehensive historical and practical framework for the synthesis of 1,2-diphenyl-1H-indole, enabling informed decisions in the design and execution of synthetic routes to this and related privileged structures. The continued development of catalytic systems promises even more efficient and sustainable methods for the construction of such important heterocyclic compounds in the future.

References

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 7. 1,2-Diphenyl-1H-indole | C20H15N | CID 87638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 1,2-Diphenyl-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-diphenyl-1H-indole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document provides an in-depth technical overview of the synthesis, biological activities, and mechanisms of action of these compounds. It includes quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of 1,2-Diphenyl-1H-indole Derivatives

The synthesis of 1,2-diphenyl-1H-indole derivatives often involves established methods of indole ring formation, followed by functionalization. A common and versatile approach is the Fischer indole synthesis. Subsequent modifications, such as N-alkylation, N-arylation, or substitution at the C3 position, allow for the creation of a diverse library of compounds.

General Experimental Protocol: Synthesis

A representative synthetic route involves the C-N bond formation between aryl halides and 2-phenyl-1H-indole, followed by the introduction of various substituents. For instance, to synthesize 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) and its derivatives, C-N bond formation between an aryl halide and 2-phenyl-1H-indole is first conducted. Subsequently, a 2-aminoethyl group can be introduced at the 3-position of the indole ring via a multi-step process[1]. The final products are typically purified by column chromatography and characterized using spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry[1][2].

Caption: General synthesis scheme for 1,2-diphenyl-1H-indole derivatives.

Anticancer Activity

1,2-Diphenyl-1H-indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Mechanism of Action

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, 1,1,3-tri(3-indolyl)cyclohexane, a related indole compound, induces apoptosis in lung cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome-c from mitochondria, and subsequent activation of caspases-9 and -3.[6] This process is often mediated by an increase in reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) stress-related pathway.[6]

-

Tubulin Polymerization Inhibition: Certain indole derivatives function as microtubule-targeting agents. They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately cell death.[7]

-

Kinase Inhibition: Some compounds act as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]

-

Inhibition of Signaling Pathways: The anticancer effects can also be attributed to the modulation of critical cell signaling pathways like the NF-κB/PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[5]

References

- 1. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,2-Diphenyl-1H-indole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on 1,2-Diphenyl-1H-indole analogs, a class of synthetic compounds demonstrating significant potential across various therapeutic areas. The versatile indole scaffold, particularly with phenyl substitutions at the 1 and 2 positions, has been the subject of extensive investigation, revealing a range of biological activities. This document consolidates key findings on their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts.

Anticancer Activity

1,2-Diphenyl-1H-indole analogs have emerged as a promising class of anticancer agents, primarily through their ability to interfere with microtubule dynamics and induce apoptosis.

Therapeutic Target: Tubulin Polymerization Inhibition

A significant number of 1,2-Diphenyl-1H-indole derivatives function as tubulin polymerization inhibitors.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division.[3] This disruption leads to a stable arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.[3]

The following table summarizes the inhibitory activity of various 1,2-Diphenyl-1H-indole analogs on tubulin polymerization and their cytotoxic effects on different cancer cell lines.

| Compound ID/Series | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference |

| Arylthioindole (ATI) 3 | Tubulin Assembly | 3.3 | MCF-7 | 52 | [3] |

| Arylthioindole (ATI) 4 | Tubulin Assembly | 2.0 | MCF-7 | 13 | [3] |

| Indole 33 | SAG-induced Hedgehog signaling | - | HeLa | - | [3] |

| Indole 44 | SAG-induced Hedgehog signaling | - | HeLa | - | [3] |

| Indole 81 | SAG-induced Hedgehog signaling | - | NIH3T3 Shh-Light II | 19, 72, 38 (respectively) | [3] |

| 6- and 7-heterocyclyl-1H-indole derivative 1k | Tubulin Polymerization | 0.58 ± 0.06 | MCF-7 | 4.5 ± 1 | [4] |

| Indole derivative 5m | Tubulin Polymerization | 0.37 ± 0.07 | Various | 110 - 1400 | [4] |

| Indole derivative 18g | Tubulin Assembly | 1.4 ± 0.02 | MCF-7 | 170 ± 20 | [4] |

Therapeutic Target: Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cells to evade cell death. Certain indole-based compounds have been designed to inhibit Bcl-2, thereby promoting apoptosis in cancer cells.[5][6]

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |

| U2 | Bcl-2 | 1.2 ± 0.02 | MCF-7, A549, MDA-MB-231 | 0.83 ± 0.11, 0.73 ± 0.07, 5.22 ± 0.55 | [6] |

| U3 | Bcl-2 | 11.10 ± 0.07 | MCF-7, A549, MDA-MB-231 | 1.17 ± 0.10, 2.98 ± 0.19, 4.07 ± 0.35 | [6] |

Anti-inflammatory Activity

Select 1,2-Diphenyl-1H-indole analogs have demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

Therapeutic Target: Pro-inflammatory Cytokine Production

Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Chronic inflammation is implicated in numerous diseases. Derivatives of 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) have been shown to modulate the binding of Interleukin-1 beta (IL-1β) to its receptor (IL-1R1), thereby affecting the downstream production of pro-inflammatory cytokines like IL-6 and IL-8.[7]

Antimicrobial Activity

The indole nucleus is a common scaffold in molecules with antimicrobial properties.[8] 1,2-Diphenyl-1H-indole analogs have been investigated for their activity against a range of bacterial and fungal pathogens.

Therapeutic Target: Bacterial and Fungal Growth Inhibition

The mechanism of antimicrobial action for many indole derivatives involves the disruption of microbial membranes or the inhibition of essential enzymes.

The following table presents the MIC values of various 1,2-Diphenyl-1H-indole analogs against different microbial strains.

| Compound Series | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| SMJ-2 | Multidrug-resistant Gram-positive bacteria | 0.25 - 2 | - | - | [5] |

| SMJ-4 | Multidrug-resistant Gram-positive bacteria | 0.25 - 16 | - | - | [5] |

| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | C. albicans, C. krusei | 3.125 - 50 | [9] |

| Indole hybridized diazenyl derivatives | E. coli, K. pneumonia | 1.95 - 7.81 | - | - | [10] |

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp., Bacillus sp. | <100 | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,2-Diphenyl-1H-indole Analogs

A general procedure for the synthesis of 1,2-Diphenyl-1H-indole analogs involves a multi-step reaction. For instance, the synthesis of 2-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide derivatives begins with the reaction of substituted phenyl sulfonylhydrazides with a morpholine derivative of indole 3-carboxaldehyde.[12]

General Synthesis Workflow

Caption: General synthesis workflow for 1,2-Diphenyl-1H-indole analogs.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13] The polymerization is monitored by the increase in optical density at 340 nm.

Protocol:

-

Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).

-

Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.

-

Plot the absorbance against time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin Polymerization Assay Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Bcl-2 Inhibition Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory activity of compounds against the Bcl-2 protein.

Protocol:

-

Coat a 96-well plate with a monoclonal antibody specific for Bcl-2.

-

Add Bcl-2 standard dilutions and test compounds to the wells.

-

Incubate to allow Bcl-2 to bind to the capture antibody.

-

Wash the wells and add a detection antibody specific for Bcl-2.

-

Incubate and wash, then add a horseradish peroxidase (HRP)-labeled secondary antibody.

-

After a final incubation and wash, add a substrate solution to produce a colorimetric signal.

-

Measure the absorbance at 450 nm and calculate the IC50 value.[3]

Anti-inflammatory Activity Assay (Cytokine Inhibition)

This cell-based assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.[2]

Protocol:

-

Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubate for a specified period (e.g., 6 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using a commercial ELISA kit.

-

Calculate the percentage of cytokine inhibition and determine the IC50 value.[1][2]

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Protocol:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathways

The therapeutic effects of 1,2-Diphenyl-1H-indole analogs are mediated through the modulation of key cellular signaling pathways.

Apoptosis Pathway

Inhibition of tubulin polymerization and Bcl-2 by 1,2-Diphenyl-1H-indole analogs ultimately leads to the activation of the apoptotic cascade. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent activation of caspase-dependent apoptosis. Bcl-2 inhibition directly lowers the threshold for apoptosis by allowing pro-apoptotic proteins to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

Apoptosis Signaling Pathway

Caption: Apoptosis induction by 1,2-Diphenyl-1H-indole analogs.

NF-κB Signaling Pathway

The anti-inflammatory effects of some indole derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines. Indole compounds can inhibit this pathway at various points, such as by preventing the phosphorylation of IκBα.[1]

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by indole analogs.

This guide provides a foundational understanding of the therapeutic potential of 1,2-Diphenyl-1H-indole analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Bcl2(Apoptosis regulator Bcl-2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. researchgate.net [researchgate.net]

- 8. biovendor.com [biovendor.com]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Signaling Pathway Diagram [scispace.com]

- 11. Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The 1,2-Diphenyl-1H-indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 1,2-diphenyl-1H-indole motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure, arising from the non-coplanar orientation of the two phenyl rings relative to the indole core, allows for precise interactions with a multitude of biological targets. This feature, combined with the synthetic tractability of the indole ring, has established it as a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, diverse pharmacological activities, and structure-activity relationships of 1,2-diphenyl-1H-indole derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its ability to mimic protein structures and participate in various non-covalent interactions makes it an exceptional scaffold in drug discovery.[1] The fusion of a benzene ring to a pyrrole ring creates a planar, electron-rich system that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The 1,2-diphenyl-1H-indole subclass elevates this potential by introducing two additional aromatic rings. These phenyl groups provide extended opportunities for molecular recognition, enabling compounds based on this core to target a wide array of biological pathways with high affinity and selectivity. Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential across several disease areas, including oncology, inflammation, infectious diseases, and neurology.[3][4][5]

Synthetic Strategies

The construction of the 1,2-diphenyl-1H-indole core can be achieved through several synthetic methodologies. The most prominent and versatile of these is the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and reliable method for constructing the indole ring.[6] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an appropriate aldehyde or ketone.[1][6]

To synthesize the 1,2-diphenyl-1H-indole core, the reaction would proceed by condensing N,N-diphenylhydrazine (or a substituted variant) with desoxybenzoin (1,2-diphenylethan-1-one). The resulting hydrazone undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final aromatic indole product.[6]

A general workflow for this synthesis is depicted below.

Caption: General workflow for Fischer Indole Synthesis of the 1,2-diphenyl-1H-indole core.

Palladium-Catalyzed Methods

Modern synthetic organic chemistry has introduced palladium-catalyzed cross-coupling reactions as powerful tools for constructing C-N and C-C bonds. A palladium-catalyzed approach can be used to synthesize 2-aryl indoles through the heteroannulation of 2-haloanilines with terminal alkynes (a modified Sonogashira coupling followed by cyclization).[8] While less direct for the 1,2-diphenyl scaffold, variations of Buchwald-Hartwig amination could be envisioned to form the N-phenyl bond, followed by other cyclization strategies.

Experimental Protocol: Fischer Indole Synthesis of 1,2-Diphenyl-3-propyl-1H-indole

The following protocol is adapted from a reported synthesis of a C3-substituted 1,2-diphenyl-1H-indole derivative.[3]

Materials:

-

1-phenylpentan-1-one

-

N,N-diphenylhydrazine hydrochloride

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 1-phenylpentan-1-one (1.0 mmol) and N,N-diphenylhydrazine hydrochloride (1.1 mmol) in ethanol (20 mL) is refluxed for 4 hours to form the corresponding hydrazone.

-

The solvent is removed under reduced pressure.

-

Polyphosphoric acid (10 g) is added to the crude hydrazone, and the mixture is heated to 150°C with stirring for 30 minutes.

-

The reaction mixture is cooled to room temperature and then carefully poured into ice-water (100 mL).

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 1,2-diphenyl-3-propyl-1H-indole.

Pharmacological Activities and Therapeutic Applications

Derivatives of the 1,2-diphenyl-1H-indole scaffold have been explored for a wide range of therapeutic applications, demonstrating its versatility.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Several indole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase (COX) enzymes.[9][10] The 1,2-diphenyl-1H-indole scaffold has been incorporated into designs for novel anti-inflammatory agents.

One study synthesized DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives and evaluated their effects on pro-inflammatory cytokine production in IL-1β-stimulated human oral cells.[3] Several compounds showed significant inhibitory effects on the production of inflammatory mediators.

Table 1: Anti-inflammatory Activity of 1,2-Diphenyl-1H-indole Derivatives

| Compound ID | Structure/Substituents | Target Cell Line | Assay | Result (IC50 or % Inhibition) |

|---|---|---|---|---|

| 9d [3] | C3-octyl | IL-1β-stimulated hGFs | IL-6 Production | ~55% inhibition at 10 µM |

| 9e [3] | C3-decyl | IL-1β-stimulated hGFs | IL-6 Production | ~60% inhibition at 10 µM |

| 4dc [11] | Indole derivative (not 1,2-diphenyl) | RAW-Lucia™ ISG cells | STING Inhibition | IC50 = 0.14 µM |

| 13e [12] | Indole-3-hydrazone | Ovine COX-1/COX-2 | Enzyme Inhibition | COX-1 IC50 > 100 µM; COX-2 IC50 = 0.11 µM |

Note: Data is compiled from multiple studies on indole scaffolds to show the breadth of anti-inflammatory investigation; not all compounds are strictly 1,2-diphenyl derivatives but are relevant to the indole class.

The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like IL-6 and TNF-α.

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory indole compounds.

Anticancer Activity

The indole scaffold is a core component of many anticancer agents, including the vinca alkaloids (vincristine, vinblastine).[13] Synthetic indole derivatives have been shown to exhibit potent anti-proliferative effects against a wide range of cancer cell lines.[5][14] The mechanisms are diverse and include:

-

Tubulin Polymerization Inhibition: Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[5]

-

Kinase Inhibition: Many indole derivatives are designed to target specific protein kinases involved in cancer cell proliferation and survival.

-

Enzyme Inhibition: Targets like indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape, are actively pursued.

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound ID | Scaffold Type | Target Cell Line(s) | Reported IC50 / Activity | Mechanism of Action |

|---|---|---|---|---|

| Flavopereirine [5] | β-carboline indole | HCT116 (Colorectal) | IC50 = 8.15 µM | p53/p21 activation |

| Compound 3e [14] | 3-substituted indole | Multiple | IC50 = 1.4 - 2.7 µM | Cytotoxicity |

| IDO1 Inhibitor [6] | 2-(5-imidazolyl)indole | Enzyme Assay | IC50 = 0.16 µM | IDO1 Inhibition |

Antimicrobial and Antiviral Activity

The 1,2-diphenyl-1H-indole framework has also been investigated for its activity against microbial pathogens. Studies have shown that certain derivatives exhibit antibacterial and antifungal properties.[4] Furthermore, the scaffold has been instrumental in the development of small-molecule HIV-1 fusion inhibitors that target the gp41 glycoprotein, preventing the virus from entering host cells.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16][17] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the 1,2-diphenyl-1H-indole test compounds. Remove the old media from the cells and add 100 µL of media containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 24-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][16] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[7][18]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[16]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored as an increase in optical density (turbidity) at 340 nm in a spectrophotometer.[19][20] Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[20] Prepare a 10 mM stock of GTP in the same buffer. Prepare stock solutions of the test compounds and a positive control (e.g., colchicine) in DMSO.

-

Reaction Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.[21] On ice, add the test compounds to the wells.

-

Initiation: To initiate the reaction, add the tubulin solution and GTP (final concentration 1 mM) to each well. The final tubulin concentration is typically 2-4 mg/mL.[20]

-

Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and begin reading the absorbance at 340 nm every minute for 60-90 minutes.[21]

-

Data Analysis: Plot absorbance versus time. The effect of the inhibitor is quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass (maximum absorbance) of the treated samples to the vehicle control.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new anti-tumor indole derivatives. [wisdomlib.org]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. abscience.com.tw [abscience.com.tw]

- 21. benchchem.com [benchchem.com]

Spectroscopic characterization of novel 1,2-Diphenyl-1H-indole compounds

An In-depth Technical Guide to the Spectroscopic Characterization of Novel 1,2-Diphenyl-1H-indole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize novel 1,2-Diphenyl-1H-indole compounds. Indole derivatives are a significant class of heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological and pharmaceutical activities.[1] Accurate structural elucidation and characterization are paramount for understanding their chemical properties and potential therapeutic applications.[1] This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1,2-Diphenyl-1H-indole derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.[2] Two-dimensional experiments like HMQC and HMBC are used to unequivocally assign all proton and carbon resonances.[3]

Data Presentation: NMR Spectroscopy

The following table summarizes typical chemical shifts for substituted 1,2-Diphenyl-1H-indole compounds. Note that exact values will vary based on substitution patterns and the solvent used.[4][5]

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| Position / Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole H-3 | 7.00 - 7.30 (s) | 108.0 - 110.0 |

| Indole H-4 | 7.55 - 7.70 (d) | 120.0 - 122.0 |

| Indole H-5 | 7.15 - 7.30 (t) | 122.0 - 124.0 |

| Indole H-6 | 7.20 - 7.40 (t) | 119.0 - 121.0 |

| Indole H-7 | 7.60 - 7.80 (d) | 110.0 - 112.0 |

| N-Phenyl (C1) | 7.30 - 7.60 (m) | 138.0 - 140.0 (C-ipso) |

| C-Phenyl (C2) | 7.40 - 7.70 (m) | 133.0 - 135.0 (C-ipso) |

| Indole C-2 | - | 135.0 - 137.0 |

| Indole C-3a | - | 128.0 - 130.0 |

| Indole C-7a | - | 136.0 - 138.0 |

Data compiled from representative indole structures found in literature.[3][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For 1,2-Diphenyl-1H-indole derivatives, key vibrational bands include C-H, C=C, and C-N stretching and bending modes. The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of substitution at the N-1 position.[7]

Data Presentation: FT-IR Spectroscopy

Table 2: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch (in-ring) | 1620 - 1450 | Medium-Strong |

| C-N Stretch | 1360 - 1310 | Medium |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

Reference data derived from typical indole spectra.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The indole ring system contains a conjugated π-electron system that gives rise to characteristic absorption bands, typically the ¹Lₐ and ¹Lₑ transitions.[9] The positions of these bands are sensitive to the substitution on the indole core and the phenyl rings, as well as the solvent used.[9][10]

Data Presentation: UV-Vis Spectroscopy

Table 3: Typical UV-Vis Absorption Maxima (in Methanol or Chloroform)

| Electronic Transition | λ_max_ (nm) | Description |

| π → π | 270 - 295 | Strong absorption band characteristic of the indole chromophore. |

| π → π | 245 - 260 | Often observed as a shoulder or separate peak, influenced by phenyl substitution. |

Values are representative for substituted indoles and may shift based on solvent and specific molecular structure.[8][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[12] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[13] Fragmentation patterns observed in the MS/MS spectrum can further aid in structural confirmation.[12]

Data Presentation: Mass Spectrometry

Table 4: Mass Spectrometry Data

| Analysis Type | Parameter | Typical Result |

| ESI-MS | [M+H]⁺ | Expected molecular weight + 1 |

| HRMS (ESI-TOF) | Exact Mass | Calculated vs. Found mass (within ±5 ppm) |

The primary ion observed is typically the protonated molecule [M+H]⁺ in positive ionization mode.[4][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,2-Diphenyl-1H-indole compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Analyses are typically performed on a 300, 400, or 600 MHz NMR spectrometer (e.g., Bruker AV-series).[4]

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Use a relaxation delay (d1) of 1-2 seconds.[14] Chemical shifts are referenced to the residual solvent peak or internal standard (e.g., TMS).[5]

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more). DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[14]

-

2D NMR (HMQC, HMBC): Acquire gs-HMQC and gs-HMBC spectra to establish single-bond (¹J_CH_) and multiple-bond (²⁻³J_CH_) correlations, respectively, for unambiguous assignments.[3]

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[8] A background spectrum is collected first and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient.[6]

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or chloroform) at a known concentration (e.g., 1 mM).[15] Further dilute this solution to obtain an absorbance reading in the optimal range (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a 1 cm path length quartz cuvette.[8] Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λ_max) is recorded.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a time-of-flight (TOF) or quadrupole analyzer.[4]

-

Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC-MS).[12] Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. For HRMS, the instrument is calibrated to ensure high mass accuracy. For structural analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).[12]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel 1,2-Diphenyl-1H-indole compound.

Caption: General workflow for synthesis, purification, and spectroscopic characterization.

Structure-Spectra Relationship

This diagram illustrates the logical relationship between the molecular structure of a 1,2-Diphenyl-1H-indole and the information derived from different spectroscopic techniques.

Caption: Relationship between molecular structure and spectroscopic data outputs.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

- 11. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bg.copernicus.org [bg.copernicus.org]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 1,2-Diphenyl-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2-diphenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed protocols for the efficient one-pot synthesis of 1,2-diphenyl-1H-indole and its derivatives, tailored for research and development applications.

Introduction

1,2-Diphenyl-1H-indole and its analogs are important synthetic targets in drug discovery. Traditional multi-step syntheses can be time-consuming and generate significant waste. The one-pot methodologies presented herein offer streamlined, efficient, and often more environmentally friendly alternatives. These protocols detail three distinct and effective approaches: a palladium-catalyzed cross-coupling and cyclization, an acid-catalyzed Bischler indole synthesis, and a microwave-assisted solvent-free Bischler synthesis.

Data Presentation: Comparison of One-Pot Synthetic Methods

The following table summarizes the quantitative data for the synthesis of various 1,2-diphenyl-1H-indole derivatives using the detailed protocols.

| Method | Reactants | Product | Yield (%) | Reference |

| Palladium-Catalyzed | N-Benzyl-2-bromoaniline and Phenylacetylene | 1-Benzyl-2-phenyl-1H-indole | 74 | [3] |

| Palladium-Catalyzed | N-Benzyl-2-iodoaniline and Phenylacetylene | 1-Benzyl-2-phenyl-1H-indole | 76 | [3] |

| Palladium-Catalyzed | N-Methyl-2-iodoaniline and Phenylacetylene | 1-Methyl-2-phenyl-1H-indole | Good | [3] |

| Acid-Catalyzed Bischler | Phenacyl bromide and various anilines | 1-Phenyl-1H-indole derivatives | 75-80.85 | [4][5] |

| Microwave-Assisted Bischler | 2:1 mixture of anilines and phenacyl bromides | 2-Arylindoles | 52-75 | [6][7] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of N-Substituted-2-phenylindoles

This method relies on a Sonogashira cross-coupling reaction followed by in-situ cyclization.[3]

Materials:

-

N-substituted-2-haloaniline (e.g., N-benzyl-2-bromoaniline) (0.75 mmol)

-

Phenylacetylene (1.5 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 mmol)

-

Copper(I) iodide (CuI) (0.055 mmol)

-

Triethylamine (2 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Sealed tube

Procedure:

-

To a sealed tube, add N-substituted-2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.278 mL, 2 mmol), phenylacetylene (0.153 g, 1.5 mmol), and DMF (5 mL).

-

Seal the tube and stir the mixture at room temperature. For N-benzyl-2-haloaniline, the reaction time is typically 12 hours. For N-methyl-2-haloaniline, it is around 8 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to obtain the desired N-substituted-2-phenylindole.[3]

Protocol 2: Acid-Catalyzed One-Pot Bischler Indole Synthesis

This protocol involves the formation of an α-arylamino-ketone intermediate followed by acid-catalyzed cyclization and dehydration.[4][5]

Materials:

-

Phenacyl bromide (0.01 mol)

-

Substituted aniline (0.021 mol)

-

Absolute ethanol (20 mL)

-

Trifluoroacetic acid (TFA) (0.0082 mol)

-

Glacial acetic acid (10 mL)

-

Crushed ice

-

Petroleum ether

-

Methanol

Procedure: Step A: Synthesis of 1-phenyl-2-(phenylamino)-ethan-1-one intermediate

-

In a 100 mL round-bottom flask, combine phenacyl bromide (0.01 mol), the desired aniline analog (0.021 mol), and absolute ethanol (20 mL).

-

Reflux the mixture for 6 hours.

-

After cooling, the intermediate can be isolated or used directly in the next step.

Step B: Cyclization to 1,2-Diphenyl-1H-indole derivative

-

To the flask containing the intermediate from Step A (or 0.0039 moles of purified intermediate), add trifluoroacetic acid (0.0082 moles) and glacial acetic acid (10 mL).

-

Reflux the reaction mixture for 5 hours in the dark.[5]

-

Pour the reaction mixture into 100 g of crushed ice.

-

Filter the separated solid product.

-

Purify the product by recrystallization from petroleum ether and methanol.[4]

Protocol 3: Microwave-Assisted, Solvent-Free One-Pot Bischler Synthesis

This environmentally friendly method utilizes microwave irradiation to accelerate the reaction, avoiding the need for organic solvents.[6][7]

Materials:

-

Substituted aniline (2 mmol)

-

Phenacyl bromide (1 mmol)

-

Dimethylformamide (DMF) (3 drops, optional)

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, create a 2:1 mixture of the desired aniline (2 mmol) and phenacyl bromide (1 mmol).

-

Stir the mixture for a period (e.g., 3 hours) to ensure homogeneity.[7]

-

Optionally, add 3 drops of DMF.

-

Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 540-600 W) for 45-60 seconds.[6][7]

-

After cooling, the crude product can be purified by appropriate methods such as column chromatography or recrystallization. This one-pot variation simplifies the procedure and can improve yields to 52-75%.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of 1,2-diphenyl-1H-indole derivatives.

Caption: Generalized workflow for one-pot indole synthesis.

Proposed Signaling Pathway/Logical Relationship

The diagram below illustrates the logical progression of the Bischler indole synthesis, a common pathway for generating 2-arylindoles.

Caption: Logical steps of the Bischler indole synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]